molecular formula C10H8FN3 B2613555 N-(4-fluorophenyl)pyrimidin-2-amine CAS No. 893620-80-9

N-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B2613555
CAS No.: 893620-80-9
M. Wt: 189.193
InChI Key: ZDNZYULNJBSIJH-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Heterocycle in Contemporary Chemical Research

The pyrimidine nucleus is a cornerstone of medicinal chemistry, primarily because it is a fundamental component of DNA and RNA. nih.govbenthamscience.com This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and other cellular components. nih.gov Consequently, the pyrimidine scaffold is considered a "privileged" structure in drug discovery, demonstrating a wide array of biological activities. nih.govmdpi.com These activities span from anticancer and antiviral to anti-inflammatory and antibacterial properties. nih.gov The versatility and synthetic accessibility of the pyrimidine ring have led to its incorporation into a multitude of FDA-approved drugs. nih.govmdpi.com Researchers continue to explore the chemical space of pyrimidine scaffolds to develop novel therapeutic agents. nih.gov

Overview of N-(4-fluorophenyl)pyrimidin-2-amine as a Core Scaffold for Biological Investigation

N-(4-fluorophenyl)pyrimidin-2-amine serves as a crucial building block in the synthesis of a variety of biologically active compounds. The 2-aminopyrimidine (B69317) motif is a common feature in numerous natural products and synthetic molecules with significant pharmacological properties. nih.gov The introduction of a 4-fluorophenyl group to the pyrimidine core can enhance the pharmacological properties of the resulting molecules.

This scaffold has been instrumental in the development of kinase inhibitors, which are vital in cancer therapy. For instance, derivatives of this core structure have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer treatment. nih.gov Furthermore, the N-(4-fluorophenyl)pyrimidin-2-amine framework has been utilized to create dual inhibitors of Cathepsin L and JAKs for potential application in treating acute lung injury. nih.gov The adaptability of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize biological activity.

Current Research Landscape and Knowledge Gaps Pertaining to Fluorophenylpyrimidin-2-amines

The current research on fluorophenylpyrimidin-2-amines is vibrant, with a strong focus on the design and synthesis of new derivatives with enhanced potency and selectivity for various biological targets. A significant area of investigation is their role as kinase inhibitors in oncology. nih.govnih.govnih.gov Researchers are actively exploring how different substitutions on both the pyrimidine and the phenyl rings affect the inhibitory activity against specific kinases.

Despite the progress, knowledge gaps remain. A more profound understanding of the structure-activity relationships (SAR) is needed to guide the rational design of next-generation inhibitors with improved pharmacological profiles. For many of the synthesized derivatives, comprehensive in vivo efficacy and pharmacokinetic data are yet to be established. Furthermore, the exploration of fluorophenylpyrimidin-2-amine derivatives for a broader range of biological targets beyond kinases is an area that warrants more extensive investigation. The development of more efficient and environmentally friendly synthetic methodologies for these compounds also continues to be an area of interest for medicinal chemists. nih.gov

Detailed Research Findings

The following tables present data on the biological activity of various derivatives based on the N-phenylpyrimidin-2-amine scaffold, highlighting the impact of different substituents on their inhibitory potential.

Table 1: Inhibitory Activity of Pyrimidin-2-amine Derivatives against PLK4

Compound Structure PLK4 IC₅₀ (µM)
3b 4-((4-Fluorophenyl)amino)-N-(4-morpholinophenyl)pyrimidin-2-amine 0.0312
8h Not fully specified, but a derivative of 3r 0.0067
3r Not fully specified, but a derivative of the core scaffold 0.0174

Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. nih.gov

Table 2: Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDKs

Compound R CDK2 Ki (µM)
15 H H 0.005
20 H Me >1
21 Me Me >1

Data from a study on the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors. nih.gov

Table 3: Anti-inflammatory Activity of 2-Arylaminopyrimidine Derivatives

Compound Structure IL-6 Inhibition (%) IL-8 Inhibition (%)
A8 A 2-arylaminopyrimidine derivative 83 85

Data from a study on 2-arylaminopyrimidine derivatives as dual Cathepsin L and JAK inhibitors for acute lung injury. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZYULNJBSIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Fluorophenyl Pyrimidin 2 Amine and Its Derivatives

Traditional and Modern Approaches to Pyrimidine (B1678525) Ring Construction

The synthesis of the pyrimidine ring, a key component of N-(4-fluorophenyl)pyrimidin-2-amine, can be achieved through several established and innovative methods. These approaches often involve the condensation of smaller molecular fragments to build the heterocyclic system.

Cyclocondensation Reactions Involving Guanidine (B92328) Derivatives

A primary and widely utilized method for constructing the 2-aminopyrimidine (B69317) scaffold is the cyclocondensation reaction involving guanidine or its derivatives. This reaction typically involves the condensation of guanidine hydrochloride with a suitable three-carbon electrophilic partner, such as a chalcone. The process proceeds through a Michael addition to the chalcone, followed by proton transfer, cyclization via a Claisen-type addition, hydrolysis, and finally, spontaneous dehydration to yield the pyrimidine derivative. researchgate.net

These cyclocondensation reactions are versatile and can be used to produce a variety of substituted pyrimidines. nih.gov For instance, the reaction of guanidines with bis-electrophiles can lead to the formation of fused bi-pyrimidine scaffolds. nih.gov The use of microwave irradiation has been shown to facilitate these reactions, providing access to novel heterocyclic structures. nih.gov

N-amidinyliminium ions, generated from precursors like α-(phenylthio)amidine, can also undergo cyclocondensation with β-dicarbonyl compounds to form pyrimidine-containing structures, highlighting the diverse applications of guanidine-related intermediates in heterocyclic synthesis. acs.orgacs.orgnih.gov

Alternative Synthetic Pathways to the Pyrimidine Core

Beyond the classic guanidine condensation, other synthetic strategies have been developed for the construction of the pyrimidine ring. These methods offer alternative routes to access diverse pyrimidine structures.

One major approach is the de novo synthesis, which builds the pyrimidine ring from simple, acyclic precursors. youtube.comyoutube.com This pathway often starts with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate in a series of steps to form the foundational pyrimidine ring. youtube.com Another innovative strategy involves a deconstruction-reconstruction approach, where an existing pyrimidine-containing compound is converted into an N-arylpyrimidinium salt. This salt can then be cleaved to a three-carbon iminoenamine building block, which is subsequently used in various heterocycle-forming reactions to create a diversified range of pyrimidine analogs. nih.gov

Furthermore, fully substituted pyrimidines can be synthesized using amidines as the nitrogen source in a domino reaction with activated skipped diynes as the electrophilic partners. core.ac.uk This method involves two consecutive aza-Michael additions to assemble the six-membered ring. core.ac.uk The synthesis of pyrimidine derivatives can also be achieved through the reaction of alkyl 3-bromo-3-nitroacrylates with substituted pyrimidines, leading to the formation of furopyrimidines. beilstein-journals.org

Introduction and Modification of the N-(4-fluorophenyl) Moiety

Once the pyrimidine core is established, the next critical step is the introduction of the N-(4-fluorophenyl) group. This is typically achieved through reactions that form a carbon-nitrogen bond between the pyrimidine ring and 4-fluoroaniline (B128567).

Nucleophilic Aromatic Substitution Strategies on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for attaching the N-(4-fluorophenyl) group to the pyrimidine scaffold. youtube.com This reaction generally involves a halogenated pyrimidine, most commonly a 2-chloropyrimidine (B141910) or a 2,4-dichloropyrimidine (B19661), which serves as the electrophile. The halogen acts as a leaving group, which is displaced by the nucleophilic 4-fluoroaniline.

The reactivity of halopyrimidines in SNAr reactions is a key consideration. Generally, the C4 position of a dihalopyrimidine is more reactive towards nucleophilic attack than the C2 position. stackexchange.com This regioselectivity can be explained by frontier molecular orbital theory, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at C4 than at C2. stackexchange.com The reaction conditions for SNAr can vary, with some syntheses proceeding at room temperature while others require heating. nih.gov The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) has been shown to be effective, leading to high yields in short reaction times. nih.gov

The presence of the fluorine atom on the aniline (B41778) ring can influence the reaction rate. Fluorine substituents on an aromatic ring can increase the rate of nucleophilic aromatic substitution by activating the ring towards attack. ebyu.edu.tr

Amination Reactions for N-Substitution

Amination reactions are a specific and widely used subset of nucleophilic aromatic substitution for forming the N-aryl bond. In the context of synthesizing N-(4-fluorophenyl)pyrimidin-2-amine, this involves the direct reaction of a halogenated pyrimidine with 4-fluoroaniline.

Acid-catalyzed amination has proven to be an effective method. acs.orgntnu.nopreprints.org For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines, including 4-fluoroaniline, proceeds efficiently in the presence of an acid catalyst like HCl. acs.orgntnu.no Water has been identified as a beneficial solvent for these reactions, often leading to higher reaction rates compared to organic solvents. acs.orgnih.gov However, the amount of acid must be carefully controlled to minimize competing solvolysis reactions. acs.org

The substrate scope for these amination reactions is broad, with good yields observed for anilines with a range of electronic properties. acs.orgntnu.no Palladium-catalyzed Buchwald-Hartwig amination represents another powerful tool for this transformation, although it involves the use of a metal catalyst. preprints.org

Derivatization and Functionalization of the Pyrimidine Scaffold

The N-(4-fluorophenyl)pyrimidin-2-amine scaffold is a valuable platform for further chemical modification to generate a diverse library of derivatives. nih.gov These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Functionalization can occur at different positions of the pyrimidine ring. For instance, if a 2,4-dichloropyrimidine is used as the starting material, the remaining chlorine at the C4 position can be substituted with other nucleophiles after the initial reaction with 4-fluoroaniline. nih.gov This allows for the introduction of a wide range of substituents, leading to the synthesis of 2,4-disubstituted pyrimidine libraries. nih.govnih.gov

The pyrimidine ring itself can be further modified. For example, the pyrimidine scaffold can be incorporated into more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of interest as kinase inhibitors. researchgate.net The derivatization strategy often involves a "scaffold hopping" approach, where the core pyrimidine structure is maintained while peripheral substituents are varied to optimize biological activity. nih.gov

Substituent Introduction on the Pyrimidine Ring System

The functionalization of the pyrimidine core is crucial for modulating the biological activity of N-(4-fluorophenyl)pyrimidin-2-amine derivatives. Key methods include nucleophilic aromatic substitution, cross-coupling reactions, and direct C-H functionalization.

One of the most established methods for constructing the N-aryl pyrimidin-2-amine scaffold is through the condensation of substituted guanidines with enones. nih.gov However, the limited availability of substituted guanidines restricts the diversity of derivatives that can be prepared using this approach. nih.gov

A more versatile approach involves the nucleophilic substitution of halogens on the pyrimidine ring. For instance, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling reactions, where a substituent is introduced at the C4-position. mdpi.com Subsequent reactions can then be performed at the C2-position. The synthesis of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives has been achieved through the nucleophilic displacement of a 6-chloro-pyrimidine by various amines. nih.gov

Direct C-H functionalization has emerged as a powerful tool for the site-selective modification of pyrimidines, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov Palladium-catalyzed C-H activation allows for regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines. nih.govacs.org The pyrimidine ring itself can act as a directing group to guide these transformations. nih.govnih.govacs.orgresearchgate.net

The following table summarizes various substituents introduced onto the pyrimidine ring and the corresponding synthetic methods.

SubstituentPositionSynthetic MethodPrecursorReference
Aryl groupsC4Suzuki-Miyaura Coupling2,4-dichloropyrimidine mdpi.com
Alkylamino groupsC6Nucleophilic Displacement6-chloropyrimidine nih.gov
Aryl groupsC-H positionsPd-catalyzed C-H Activation4-arylpyrimidine nih.govacs.org
Amino groupsC2Buchwald-Hartwig Amination2-halopyrimidine nih.govnih.gov

Modifications to the Fluorophenyl Ring

Modifications to the 4-fluorophenyl moiety can also significantly impact the properties of the final compound. These modifications are typically introduced by starting with a differently substituted aniline or by performing reactions on the fluorophenyl ring of an intermediate.

One common strategy is to employ a substituted 4-fluoroaniline in the initial coupling reaction with a chloropyrimidine. For example, N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide was synthesized starting from 4-fluorobenzene-1,2-diamine. mdpi.com

Alternatively, cross-coupling reactions can be performed on a pre-formed N-(halophenyl)pyrimidin-2-amine core. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been reported to yield novel pyrimidine analogs with modifications on the phenyl ring. mdpi.com This demonstrates that the phenyl ring is amenable to further functionalization even when attached to the pyrimidine core.

The table below provides examples of modifications on the fluorophenyl ring.

ModificationSynthetic StrategyKey IntermediateReference
Introduction of an amino groupAmide coupling with a diamine4-fluorobenzene-1,2-diamine mdpi.com
Introduction of an aryl groupSuzuki-Miyaura Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine mdpi.com

Advanced Coupling and Cross-Coupling Methodologies

Modern cross-coupling reactions have revolutionized the synthesis of N-(4-fluorophenyl)pyrimidin-2-amine and its derivatives, offering high efficiency and broad substrate scope. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most prominent methods.

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of N-arylpyrimidin-2-amines. nih.govwikipedia.orglibretexts.orgyoutube.com This reaction typically involves the coupling of an aryl halide (e.g., a 2-chloropyrimidine) with an amine (e.g., 4-fluoroaniline) in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos, dppp, and others being commonly employed. nih.govyoutube.com The reaction conditions, including the base and solvent, are also crucial for achieving high yields. nih.gov

Suzuki-Miyaura Coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. researchgate.net It is extensively used to introduce aryl or heteroaryl substituents onto the pyrimidine ring by reacting a halogenated pyrimidine with a corresponding boronic acid or ester. mdpi.comnih.govmdpi.com This method has been successfully applied to the synthesis of a wide range of pyrimidine derivatives with good to excellent yields. mdpi.comnih.govrsc.org Microwave-assisted Suzuki coupling has been shown to be a highly efficient method, often requiring shorter reaction times and lower catalyst loadings. mdpi.comrsc.org

The following table highlights key features of these advanced coupling methodologies.

Coupling ReactionBond FormedKey ReactantsCatalyst SystemReference
Buchwald-Hartwig AminationC-NAryl halide, AminePalladium catalyst, Phosphine ligand nih.govnih.govwikipedia.org
Suzuki-Miyaura CouplingC-CAryl halide, Boronic acid/esterPalladium catalyst mdpi.comnih.govmdpi.com

Green Chemistry Principles in the Synthesis of Fluorophenylpyrimidin-2-amine Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.inmdpi.com These approaches focus on the use of safer solvents, renewable starting materials, and more efficient catalytic systems. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to significantly shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. mdpi.comrsc.org For instance, the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to be highly efficient. mdpi.com

Solvent-free or "grindstone chemistry" techniques represent another green approach, where reactions are carried out in the absence of a solvent, thereby minimizing waste. rasayanjournal.co.inresearchgate.net These methods are often performed at room temperature and can lead to high yields of the desired products. researchgate.net

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. jmaterenvironsci.com Several protocols for the synthesis of pyrimidine derivatives in aqueous media have been developed, offering an environmentally benign alternative to traditional organic solvents. jmaterenvironsci.com

Catalysis plays a central role in green chemistry, with a focus on developing highly efficient and recyclable catalysts. mdpi.com The use of heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture simplifies product purification and reduces waste.

The table below summarizes some green chemistry approaches applied to the synthesis of pyrimidine derivatives.

Green Chemistry ApproachKey FeatureExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction time, increased yieldSuzuki coupling of dichloropyrimidines mdpi.comrsc.org
Solvent-Free SynthesisElimination of solvent waste"Grindstone Chemistry" for dihydropyrimidinones rasayanjournal.co.inresearchgate.net
Aqueous Media SynthesisUse of water as a safe solventSynthesis of pyrano[2,3,d]pyrimidines jmaterenvironsci.com
Green CatalysisEfficient and recyclable catalystsUse of H2O2 as an oxidant mdpi.com

Analytical and Spectroscopic Characterization of N 4 Fluorophenyl Pyrimidin 2 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-(4-fluorophenyl)pyrimidin-2-amine by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals are characteristic of the molecule's proton framework. The protons on the pyrimidine (B1678525) and fluorophenyl rings, as well as the amine proton, resonate at distinct frequencies. The amine (N-H) proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. nih.gov The protons on the pyrimidine ring and the 4-fluorophenyl group would exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms bonded to nitrogen or fluorine will be significantly influenced, appearing at different chemical shifts. For instance, carbons in the aromatic rings directly attached to the electronegative fluorine and nitrogen atoms would be deshielded and appear at a higher chemical shift (downfield). rsc.org

While specific experimental data for N-(4-fluorophenyl)pyrimidin-2-amine is not extensively detailed in the reviewed literature, expected chemical shifts can be predicted based on data from analogous structures like N-phenyl-4-(trifluoromethyl)aniline and other pyrimidine derivatives. rsc.orgsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)pyrimidin-2-amine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C2 - ~161
Pyrimidine C4/C6 ~8.3 (doublet) ~158
Pyrimidine C5 ~6.6 (triplet) ~110
Amine NH Broad singlet -
Fluorophenyl C1' - ~137
Fluorophenyl C2'/C6' ~7.5 (multiplet) ~122 (doublet, J_CF)
Fluorophenyl C3'/C5' ~7.1 (multiplet) ~116 (doublet, J_CF)

Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of N-(4-fluorophenyl)pyrimidin-2-amine and to gain structural insights from its fragmentation pattern. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. rsc.org The monoisotopic mass of this ion would confirm the elemental composition of the compound.

The molecular formula of N-(4-fluorophenyl)pyrimidin-2-amine is C₁₀H₈FN₃, which corresponds to a monoisotopic mass of 189.0702 g/mol . High-resolution mass spectrometry (HRMS) can verify this exact mass, providing strong evidence for the compound's identity. nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) would be prominent. Key fragmentation pathways would likely involve the cleavage of the C-N bond connecting the two aromatic rings, leading to fragments corresponding to the fluorophenyl and pyrimidin-2-amine moieties. A mass spectrum of the related compound 2-(4-fluorophenyl)pyrimidine (B12535232) shows a strong molecular ion peak and fragmentation related to the fluorophenyl group. massbank.eu

Table 2: Key Mass Spectrometry Data for N-(4-fluorophenyl)pyrimidin-2-amine

Parameter Value Technique
Molecular Formula C₁₀H₈FN₃ -
Molecular Weight 189.19 g/mol -
Exact Mass 189.0702 u HRMS
Expected [M+H]⁺ ion 190.0775 m/z ESI-MS

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N-(4-fluorophenyl)pyrimidin-2-amine. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of chemical bonds.

For a secondary amine like N-(4-fluorophenyl)pyrimidin-2-amine, a characteristic N-H stretching vibration is expected. This typically appears as a single, sharp to medium band in the region of 3350-3310 cm⁻¹. researchgate.netevitachem.com Other significant absorptions include C-N stretching, aromatic C-H stretching, and C=C and C=N stretching from the aromatic rings. The C-F bond also gives a strong absorption in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for N-(4-fluorophenyl)pyrimidin-2-amine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3350 - 3310 Medium
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aromatic C=C and C=N Stretch 1620 - 1450 Medium to Strong
Aromatic C-N Stretch 1335 - 1250 Strong
C-F Stretch 1250 - 1000 Strong

Source: General IR spectroscopy correlation tables and data for secondary aromatic amines and pyrimidine derivatives. sigmaaldrich.comresearchgate.netevitachem.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of N-(4-fluorophenyl)pyrimidin-2-amine after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the product can be visualized, often under UV light, and its retention factor (Rf) determined.

Column Chromatography is the standard technique for the purification of the crude product. The compound is loaded onto a column packed with a stationary phase, typically silica gel (300–400 mesh), and eluted with a suitable solvent mixture. rsc.org Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) offers a more precise method for determining the purity of the final compound. researchgate.net A small amount of the sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the product peak. A typical analysis might use a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The high purity of a sample is often confirmed by an HPLC result showing a single major peak (e.g., >95%). researchgate.net

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl Pyrimidin 2 Amine Derivatives

Influence of Substituents on the Pyrimidine (B1678525) Core on Biological Activity

The pyrimidine ring is a central component of the N-(4-fluorophenyl)pyrimidin-2-amine scaffold, and its substitution pattern significantly modulates biological activity. Both the electronic properties and the size of the substituents at various positions on the pyrimidine ring have been shown to affect potency and selectivity against different biological targets. cardiff.ac.uk

For instance, in a series of 2,4,5-trisubstituted pyrimidine derivatives designed as CDK9 inhibitors, modifications at the C-5 position of the pyrimidine ring were found to be crucial for both potency and selectivity. The introduction of a methyl group at the C-5 position was identified as optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk In contrast, substituting the C-5 position with a vinyl group was not well-tolerated. cardiff.ac.uk Halogen substitutions at this position also demonstrated distinct effects; a C-5 bromo analog showed comparable selectivity to a C-5 chloro derivative, suggesting that electronic properties, in addition to size, play a significant role. cardiff.ac.uk However, the introduction of a larger, strongly electron-withdrawing trifluoromethyl group at C-5 led to a loss of potency against both kinases and in cellular assays compared to the methyl-substituted counterparts. cardiff.ac.uk

In another study focusing on 2,4-disubstituted pyrimidine derivatives as potential cholinesterase inhibitors, the steric and electronic properties of substituents at both the C-2 and C-4 positions were found to be sensitive determinants of activity. nih.gov The nature of the substituent at the C-2 position, such as a methylpiperazine group, was shown to be important for activity against the aggregation of Aβ peptides induced by acetylcholinesterase. nih.gov

PositionSubstituentEffect on Biological ActivityReference
C-5 MethylOptimal for CDK9 selectivity cardiff.ac.uk
C-5 ChloroSelective for CDK9 cardiff.ac.uk
C-5 BromoSimilar selectivity to Chloro analog for CDK9 cardiff.ac.uk
C-5 TrifluoromethylLoss of potency for CDK9 cardiff.ac.uk
C-5 VinylNot tolerated cardiff.ac.uk
C-2 MethylpiperazineGood activity against hAChE-induced Aβ aggregation nih.gov

Impact of Substitutions on the 4-Fluorophenyl Group on Target Interactions

The 4-fluorophenyl moiety is a crucial part of the molecule, and modifications to this group, particularly the fluorine substituent, have a profound impact on interactions with biological targets. Studies on a series of analogues of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), have highlighted the importance of halogen substitution on the phenyl ring. polyu.edu.hkpolyu.edu.hkfrontiersin.org

The presence of a halogen substituent on the phenyl ring adjacent to a piperazine (B1678402) ring was found to be essential for the inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hkfrontiersin.org This suggests that the electronic nature and the specific position of the halogen are critical for binding and inhibition. While the initial searches focused on the 4-fluoro substitution, related studies show that the position and type of halogen can tune the activity and selectivity. For example, in a related series, the addition of a chloride to the meta position of a benzene (B151609) moiety restored inhibitory effect on ENT1 but not ENT2. polyu.edu.hkpolyu.edu.hk

These findings underscore the critical role of the fluorine atom in the N-(4-fluorophenyl)pyrimidin-2-amine scaffold. It likely participates in key interactions within the target's binding site, such as forming hydrogen bonds or engaging in favorable electrostatic interactions, which are disrupted by its removal or significant alteration.

Modifications of the Amine Linker and Their Effects on Potency

The amine linker connecting the pyrimidine core and the 4-fluorophenyl group is another key site for modification that can influence the compound's biological activity. Altering the nature of this linker can affect the molecule's conformation, flexibility, and ability to form hydrogen bonds.

In a study of pyrimidine derivatives as anti-inflammatory agents, N-methylation of the 2-amino group resulted in a compound with six-fold greater potency. rsc.org This suggests that the hydrogen-bonding capability of the amine linker is a critical determinant of activity, and its modification can significantly enhance potency. The introduction of a methyl group can alter the electronic properties and may also induce a conformational change that is more favorable for binding to the target.

Furthermore, in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the amine group serves as a crucial point for attaching various substituents, demonstrating its versatility as a linker in creating diverse chemical libraries for screening. nih.gov The ability to perform nucleophilic aromatic substitution at the C4 position of the pyrimidine ring with various amines allows for the exploration of a wide chemical space around this linker. nih.govnih.gov These modifications can lead to compounds with improved potency and altered selectivity profiles.

Conformational Analysis and Its Correlation with Observed Biological Activities

The three-dimensional conformation of N-(4-fluorophenyl)pyrimidin-2-amine derivatives is intrinsically linked to their biological activity. The relative orientation of the pyrimidine and phenyl rings, as well as the geometry of the amine linker, dictates how the molecule fits into the binding site of its biological target.

Studies on related pyrimidine derivatives have shown that the molecule's conformation can be significantly influenced by the substitution pattern. researchgate.net For example, in polymorphic forms of a related N-(4-chlorophenyl)pyrimidine derivative, pronounced differences in the conformation of the (4-chlorophenyl)amino group were observed. researchgate.net These conformational differences can lead to different intermolecular interactions, such as N-H···N hydrogen bonds and aromatic π-π stacking interactions, which can influence the compound's solid-state properties and potentially its interaction with biological targets. researchgate.net

The planarity of the molecule can also be a key factor. In one polymorph, the (4-chlorophenyl)amino group was nearly coplanar with the pyrimidine ring, while in another, it deviated significantly. researchgate.net Such conformational rigidity or flexibility can be crucial for activity. A systematic study on the effects of N-methylation and conformation on the activity of certain peptides indicated the importance of an extended conformer for biological function. mdpi.com While not directly on the N-(4-fluorophenyl)pyrimidin-2-amine core, this highlights the general principle that conformational preferences are a key aspect of structure-activity relationships. mdpi.com Computational and NMR spectroscopic methods are often employed to understand the active conformation of such molecules. mdpi.com

Exploration of Isosteric Replacements within the N-(4-fluorophenyl)pyrimidin-2-amine Framework

Isosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. In the context of N-(4-fluorophenyl)pyrimidin-2-amine, isosteric replacements of both the pyrimidine core and the 4-fluorophenyl group have been explored.

The phenyl ring is a common motif in bioactive molecules, but it is not always ideal. acs.org Bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been used as effective phenyl mimics. acs.org In one study, a BCP analogue was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties. acs.org This suggests that replacing the 4-fluorophenyl group with a non-classical bioisostere could be a viable strategy to enhance the druglike properties of N-(4-fluorophenyl)pyrimidin-2-amine derivatives while maintaining or improving biological activity. acs.org

The aniline (B41778) substructure, which is present in N-(4-fluorophenyl)pyrimidin-2-amine, is known to sometimes cause toxicity issues due to the formation of reactive metabolites. nih.gov Isosteric replacement of the aniline motif with saturated carbocyclic structures like aminonorbornanes has been proposed as a strategy to mitigate this potential liability. nih.gov These replacements aim to preserve the efficacy of the parent compound while enhancing its safety profile. nih.gov

Furthermore, the pyrimidine ring itself can be considered for isosteric replacement. However, given that the aminopyrimidine structure is often a key pharmacophore for kinase inhibition, such replacements must be approached with caution to maintain the essential interactions with the target protein. nih.gov

Original GroupIsosteric ReplacementPotential AdvantageReference
PhenylBicyclo[1.1.1]pentane (BCP)Improved metabolic properties acs.org
PhenylCubaneImproved in vitro potency (but reduced metabolic stability in some cases) acs.org
AnilineSaturated carbocycles (e.g., aminonorbornanes)Mitigate potential for reactive metabolite formation nih.gov

Molecular Mechanisms of Action and Target Engagement in Vitro Studies

Enzyme Inhibition Profiles of N-(4-fluorophenyl)pyrimidin-2-amine Derivatives

Derivatives of N-(4-fluorophenyl)pyrimidin-2-amine have been extensively evaluated for their inhibitory activity against a variety of enzymes, demonstrating the adaptability of this chemical scaffold to different enzymatic active sites.

Kinases are a major class of enzymes targeted by derivatives of this scaffold due to their critical roles in cell signaling and proliferation.

Polo-like Kinase 4 (PLK4): A significant body of research has focused on developing N-(4-fluorophenyl)pyrimidin-2-amine derivatives as potent inhibitors of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is linked to various cancers, making it an attractive therapeutic target. nih.gov A series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro PLK4 inhibitory activity. One notable compound, 8h , which incorporates the N-(4-fluorophenyl)pyrimidin-2-amine moiety, demonstrated high potency with an IC50 value of 0.0067 μM against PLK4. nih.govnih.gov These studies highlight the potential of this scaffold in developing highly efficient PLK4 inhibitors for cancer therapy. nih.govnih.gov The inhibition of PLK4 by these compounds can disrupt centriole replication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells. nih.gov

Cyclin-Dependent Kinases (CDK2/9): The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, a related structure, has been explored for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. While direct N-(4-fluorophenyl)pyrimidin-2-amine derivatives as CDK2 inhibitors are less documented in the provided context, the broader pyrimidine-amine scaffold shows promise. For instance, some pyridopyrimidine derivatives have been identified as dual inhibitors of CDK4/cyclin D1 and EGFR. nih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrimidine (B1678525) core is a well-established feature of many EGFR inhibitors. While specific data on N-(4-fluorophenyl)pyrimidin-2-amine as a direct EGFR inhibitor is not extensively detailed in the provided results, related structures show significant activity. For example, a series of 2-{2-[5-(4-(Dimethylamino)phenyl]-4-oxo-7-(4-methylphenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)hydrazinyl}-N-(4-fluorophenyl)acetamide derivatives were synthesized, and some compounds from the broader pyridopyrimidine series showed dual inhibition of EGFR and CDK4/cyclin D1. nih.gov The general pharmacophoric features of EGFR inhibitors often include a heterocyclic core like pyrimidine that binds to the ATP-binding site of the kinase. rsc.orgnih.gov

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Fragment-based lead discovery has identified pyridopyrimidine derivatives as potent and selective inhibitors of MAP4K4, a serine/threonine kinase involved in various biological processes. pdbj.org One such inhibitor, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine , which shares a similar structural motif, was found to have low nanomolar potency against MAP4K4. pdbj.org This indicates the potential of the broader pyrimidine-amine scaffold in targeting this kinase.

Interactive Data Table: Kinase Inhibition by N-(4-fluorophenyl)pyrimidin-2-amine Derivatives and Related Compounds

Compound ClassTarget KinaseKey Derivative ExampleIC50 (nM)Reference
Pyrimidin-2-aminePLK4Compound 8h6.7 nih.gov
PyridopyrimidineEGFR, CDK4/cyclin D1Pyrazol-1-yl pyridopyrimidine derivative 55910 (HepG-2) nih.gov
PyridopyrimidineMAP4K46-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amineLow nanomolar pdbj.org
Pyrazolo[3,4-d]pyrimidineEGFRCompound 1634 rsc.org

Beyond kinases, the pyrimidine scaffold has been investigated for its potential to modulate other key enzymes.

ATP Synthase: While direct inhibition of ATP synthase by N-(4-fluorophenyl)pyrimidin-2-amine derivatives is not explicitly reported in the provided search results, the 4-(phenylamino)pyrimidine pharmacophore is known to be a scaffold for ATP-competitive inhibitors of various enzymes. researchgate.net ATP synthase, a crucial enzyme in cellular energy metabolism, has been identified as a target for various therapeutic agents, including some with a heterocyclic core. nih.govmdpi.com

Carbonic Anhydrase: Certain sulfonamide derivatives incorporating a pyrimidine moiety have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were shown to inhibit human CA isozymes I, II, VII, and XIII with varying degrees of potency and selectivity. nih.gov This suggests that the pyrimidine ring can be a component of molecules targeting this enzyme class, although direct data for N-(4-fluorophenyl)pyrimidin-2-amine is lacking.

Receptor Binding and Ligand-Protein Interaction Characterization

The interaction of N-(4-fluorophenyl)pyrimidin-2-amine derivatives with their protein targets has been characterized through various methods, most notably molecular docking studies. These computational techniques provide insights into the binding modes and key interactions that drive inhibitory activity.

In the context of receptor binding beyond enzyme inhibition, a radiolabeled small molecule based on a pyrimidine-pyridine amine scaffold was synthesized and evaluated for its ability to target the CXCR4 receptor. nih.gov Although this specific derivative did not show significant specific binding in vitro, it highlights the exploration of the pyrimidine-amine core for targeting G-protein coupled receptors. nih.gov

Investigation of Cellular Pathway Modulation

The enzymatic inhibition profiles of N-(4-fluorophenyl)pyrimidin-2-amine derivatives translate into distinct effects on cellular pathways, which have been investigated in various cultured cell lines.

Given that many of the targeted kinases (PLK4, CDKs) are key regulators of the cell cycle, it is a consistent finding that derivatives of N-(4-fluorophenyl)pyrimidin-2-amine can induce cell cycle arrest.

Inhibition of PLK4 by compounds such as the pyrimidin-2-amine derivative 8h has been shown to lead to excellent antiproliferative activity against breast cancer cells. nih.gov PLK4 inhibition disrupts centriole duplication, which can trigger a p53-dependent G1 phase cell cycle arrest. nih.gov Similarly, pyridopyrimidine derivatives that inhibit EGFR and CDK4 have demonstrated the ability to cause cell cycle arrest. nih.gov For example, certain derivatives induced an increase in the cell population in the pre-G1 and S phases. mdpi.com

A common downstream consequence of inhibiting key survival and proliferation kinases is the induction of apoptosis, or programmed cell death.

The inhibition of PLK4 by pyrimidin-2-amine derivatives has been shown to induce apoptosis in cancer cells. nih.govacs.org This is often a result of mitotic catastrophe stemming from aberrant cell division. Studies on related pyrazole (B372694) derivatives have also demonstrated pro-apoptotic activity, characterized by an increased level of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2, along with the cleavage of caspases and PARP-1. ebi.ac.uk Furthermore, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives that inhibit EGFR have been shown to be potent inducers of apoptosis, significantly increasing the levels of caspase-3 in cancer cells. mdpi.com

Interactions with Membrane Transporter Proteins (e.g., Equilibrative Nucleoside Transporters)

Currently, there is no direct scientific literature available that details the interaction of N-(4-fluorophenyl)pyrimidin-2-amine with equilibrative nucleoside transporters (ENTs). While ENTs are significant in the transport of nucleosides and are considered therapeutic targets, research has not yet specifically elucidated the role of this particular chemical compound in modulating their activity.

Antiproliferative Effects in Specific In Vitro Malignancy Models

The antiproliferative potential of aminopyrimidine derivatives has been explored in various cancer cell lines, indicating a broad spectrum of activity. The pyrimidine scaffold is a key component in many biologically active molecules, including those with anticancer properties. nih.govwjarr.com

A study on pyrimidin-2-amine derivatives as potential Polo-like kinase 4 (PLK4) inhibitors demonstrated significant antiproliferative activity against breast cancer cell lines. nih.gov For instance, compound 8h , a pyrimidin-2-amine derivative, exhibited potent inhibitory activity against MCF-7, BT474, and MDA-MB-231 breast cancer cells. nih.gov This suggests that the aminopyrimidine core can serve as a valuable scaffold for the development of anticancer agents.

Another class of pyrimidine derivatives, the pyrido[2,3-d]pyrimidines, has also shown promise as anticancer agents. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key cellular processes in cancer cells.

While direct data on N-(4-fluorophenyl)pyrimidin-2-amine is limited, the consistent antiproliferative effects observed in structurally related aminopyrimidine compounds suggest that it may also possess cytotoxic activity against various cancer cell lines. The 4-fluorophenyl group could potentially influence this activity through its electronic and steric properties, affecting interactions with biological targets.

Table 2: Antiproliferative Activity of a Selected Pyrimidin-2-amine Derivative

CompoundCancer Cell LineIC50 (µM)
8h MCF-70.03
8h BT4740.12
8h MDA-MB-2310.04

Data sourced from a study on pyrimidin-2-amine derivatives as PLK4 inhibitors. nih.gov

Evaluation of Anti-Bacterial and Anti-Fungal Modulatory Effects in Microbial Strains

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in the development of antimicrobial agents. ijpsjournal.com Derivatives of 2-aminopyrimidine have demonstrated a wide range of antibacterial and antifungal activities. rjptonline.orgresearchgate.net

Studies on various 4,6-disubstituted-pyrimidin-2-amines have revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a morpholinophenyl group at the 4-position and various aryl groups at the 6-position of the pyrimidine ring have been synthesized and evaluated. tandfonline.com Specifically, a compound bearing a 4-fluorophenyl substituent, 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine , showed pronounced activity against Pseudomonas aeruginosa and moderate activity against other bacterial strains. tandfonline.com

In terms of antifungal activity, pyrimidine derivatives have also shown considerable promise. frontiersin.orgmdpi.com A series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several plant pathogenic fungi. frontiersin.orgresearchgate.net One of the compounds, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide , exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.orgresearchgate.net

These findings suggest that the aminopyrimidine core is a versatile platform for the development of antimicrobial agents. The presence of a fluorophenyl group, as in N-(4-fluorophenyl)pyrimidin-2-amine, has been shown in related structures to contribute to antimicrobial efficacy. tandfonline.com

Table 3: Antimicrobial Activity of a Selected Fluorinated Pyrimidin-2-amine Derivative

CompoundBacterial StrainMIC (µg/mL)Fungal StrainAntifungal Activity
4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine Pseudomonas aeruginosa12.5MucorMaximum activity
β-hemolytic Streptococcus25

Data adapted from a study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. tandfonline.com

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential interactions between a ligand, like N-(4-fluorophenyl)pyrimidin-2-amine, and its biological target.

Analysis of Binding Pockets and Key Intermolecular Forces

Studies involving pyrimidine (B1678525) derivatives have highlighted their potential to interact with various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.govresearchgate.netnih.gov Molecular docking simulations of N-phenylpyrimidin-2-amine analogs into the active sites of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, have revealed key intermolecular interactions. nih.gov The aminopyrimidine core of these molecules frequently forms crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. nih.gov

In the context of N-(4-fluorophenyl)pyrimidin-2-amine, the 4-fluorophenyl group is predicted to extend into a hydrophobic pocket within the active site. nih.gov The fluorine atom can participate in favorable interactions, including halogen bonds and hydrophobic contacts, which can enhance binding affinity. The pyrimidine ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine in the binding pocket. The 2-amino group is also a key player, often acting as a hydrogen bond donor to backbone carbonyls of the protein. researchgate.net For instance, in studies of related pyrimidine derivatives, hydrogen bonds with amino acid residues like leucine (B10760876) and aspartic acid have been observed. researchgate.net

Target ProteinKey Interacting ResiduesTypes of Intermolecular Forces
Cyclin-Dependent Kinase 2 (CDK2)Leucine, Aspartic Acid, PhenylalanineHydrogen Bonding, Hydrophobic Interactions, π-π Stacking
Polo-like Kinase 4 (PLK4)Hinge Region ResiduesHydrogen Bonding, Hydrophobic Interactions
Mer KinaseNot SpecifiedHydrogen Bonding, Hydrophobic Interactions

Prediction of Preferred Binding Conformations

Docking studies predict that N-(4-fluorophenyl)pyrimidin-2-amine adopts a specific, low-energy conformation within the ATP-binding site of kinases. The planarity of the pyrimidine and phenyl rings is often a key feature, allowing for optimal stacking interactions. nih.gov The orientation is typically such that the aminopyrimidine core anchors the molecule in the hinge region, while the fluorophenyl substituent explores a nearby hydrophobic pocket. nih.gov The precise conformation can be influenced by the specific amino acid composition of the binding site. Computational tools like AutoDock are frequently employed to generate and rank these binding poses based on their predicted binding energy. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Potency

QSAR studies on pyrimidine derivatives have been conducted to develop predictive models for their biological potency against various targets, including kinases and other enzymes. cncb.ac.cnijpsonline.comnih.gov These models use a range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, to correlate with the observed biological activity (e.g., IC50 values). ijpsonline.com

For a series of N-phenylpyrimidin-2-amine derivatives, 3D-QSAR models have been developed that provide statistically significant predictions of their inhibitory activity. nih.gov These models, often validated through internal and external test sets, can then be used to predict the potency of new, unsynthesized analogs, thereby guiding synthetic efforts toward more active compounds. nih.gov The quality of these models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). cncb.ac.cn

QSAR Model TypeTargetKey Statistical Parameters
3D-QSARMer Kinase Inhibitorsq² = 0.599, r² = 0.984
3D-QSARPDE4B InhibitorsR² = 0.918, Q² = 0.852
MLR and ANNVEGFR-2 InhibitorsMLR R² = 0.889, ANN R² = 0.998

Pharmacophore Generation and Validation

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. For series of 2-phenylpyrimidine (B3000279) analogues, pharmacophore models have been generated based on the structures of known active inhibitors. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

A typical pharmacophore for a kinase inhibitor based on the N-(4-fluorophenyl)pyrimidin-2-amine scaffold might include a hydrogen bond donor feature for the 2-amino group, an aromatic ring feature for the pyrimidine ring, and another aromatic/hydrophobic feature for the 4-fluorophenyl group. These models are then validated by their ability to distinguish between active and inactive compounds in a database. nih.gov Successful pharmacophore models can be used for virtual screening to identify novel compounds with the potential to be active against the target of interest.

Molecular Dynamics (MD) Simulations to Explore Binding Stability and Conformational Dynamics

MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding and observe conformational changes over time.

MD simulations performed on complexes of pyrimidine-based inhibitors with their target kinases have been used to confirm the stability of the interactions predicted by molecular docking. nih.govnih.govmdpi.com These simulations, often run for nanoseconds, track the movements of the ligand and the protein atoms. Analysis of the root-mean-square deviation (RMSD) of the ligand's atomic positions can indicate how stable its binding pose is within the active site. A low and stable RMSD suggests a stable binding mode.

These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. For example, the flexibility of certain loops in the kinase active site can be observed, which may be important for accommodating the ligand. The results of MD simulations provide a more realistic and dynamic picture of the binding event, complementing the static view provided by molecular docking. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For N-(4-fluorophenyl)pyrimidin-2-amine, these computational methods provide insights into its fundamental properties, guiding further experimental and theoretical studies. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the behavior of this and related pyrimidine derivatives. researchgate.netresearchgate.net

Determination of Molecular Electrostatic Potential Maps

The Molecular Electrostatic Potential (MEP) map is a crucial descriptor of a molecule's reactivity, illustrating the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de This potential is then typically visualized using a color-coded map, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). uni-muenchen.demdpi.com

For aminopyrimidine derivatives, MEP maps reveal that the most negative potential is generally located around the nitrogen atoms of the pyrimidine ring, indicating these are the most likely sites for electrophilic attack. researchgate.netresearchgate.netmdpi.com Conversely, the positive potential is concentrated around the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack. The specific distribution of the electrostatic potential across N-(4-fluorophenyl)pyrimidin-2-amine provides a detailed picture of its reactive surface.

Characterization of Hydrogen Bonding Sites and Nucleophilicity

Hydrogen bonding plays a critical role in the structure and interactions of many chemical and biological systems. In N-(4-fluorophenyl)pyrimidin-2-amine, both the nitrogen atoms of the pyrimidine ring and the amino group can act as hydrogen bond acceptors, while the amino group hydrogens can act as donors. researchgate.netnih.gov

In Silico Prediction of Physicochemical and Pharmacokinetic-Related Properties for Design Guidance

In silico methods are invaluable for predicting the physicochemical and pharmacokinetic properties of drug candidates, providing crucial guidance for molecular design and optimization. nih.govscienceopen.com These predictions help to assess the "drug-likeness" of a compound before its synthesis, saving time and resources.

Lead Discovery, Optimization, and Applications in Chemical Biology

Strategies for Hit Identification and Lead Generation from the N-(4-fluorophenyl)pyrimidin-2-amine Scaffold

The discovery of initial "hit" compounds bearing the N-(4-fluorophenyl)pyrimidin-2-amine core often relies on a combination of traditional and modern drug discovery paradigms. These strategies are designed to efficiently screen large collections of compounds to identify those that exhibit a desired biological activity.

High-Throughput Screening (HTS): Automated HTS of diverse compound libraries remains a primary method for identifying novel hits. These libraries, often containing hundreds of thousands to millions of compounds, are tested for their ability to modulate a specific biological target. The N-(4-fluorophenyl)pyrimidin-2-amine moiety is frequently present in these collections due to its favorable physicochemical properties and established role in bioactive compounds.

Fragment-Based Screening (FBS): This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a protein target, albeit with low affinity. These initial fragment hits can then be grown or linked together to generate more potent lead compounds. The N-(4-fluorophenyl)pyrimidin-2-amine core, or fragments thereof, can serve as a starting point in such campaigns. Biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are crucial for detecting these weak interactions and guiding the optimization process. sygnaturediscovery.com

Virtual Screening and Knowledge-Based Approaches: Computational methods play a significant role in enriching screening libraries with compounds likely to bind to a target of interest. sygnaturediscovery.com This can involve:

Ligand-based virtual screening: Using a known active molecule as a template to search for structurally similar compounds in large databases.

Structure-based virtual screening (Docking): Utilizing the three-dimensional structure of the target protein to computationally predict the binding of potential ligands.

Pharmacophore modeling: Creating a model of the essential steric and electronic features required for binding and using it to search for matching compounds.

A significant portion of small molecule drug candidates originate from such knowledge-based approaches, which leverage existing information to expedite the discovery process. sygnaturediscovery.com

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a different, often isosteric, chemical moiety to identify novel chemotypes with improved properties. The aminopyrimidine core is a common subject of scaffold hopping experiments due to its versatility as a hinge-binding motif in kinases. nih.gov

Rational Design and Optimization Approaches for Enhanced Potency and Selectivity

Once a hit compound containing the N-(4-fluorophenyl)pyrimidin-2-amine scaffold is identified, medicinal chemists employ various rational design strategies to optimize its properties, primarily focusing on increasing potency against the desired target and improving selectivity over other related proteins.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to lead optimization. They involve the systematic modification of different parts of the lead compound and assessing the impact of these changes on its biological activity. For the N-(4-fluorophenyl)pyrimidin-2-amine scaffold, modifications can be made at several positions:

The Pyrimidine (B1678525) Ring: Substitution on the pyrimidine ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

The Phenyl Ring: Altering the substitution pattern on the 4-fluorophenyl group can influence hydrophobic interactions and binding affinity.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is available, often through X-ray crystallography or cryo-electron microscopy, SBDD becomes a powerful tool. This approach allows for the visualization of how a ligand binds to its target, enabling the design of new analogs with improved interactions. For instance, molecular docking studies can predict how derivatives of the N-(4-fluorophenyl)pyrimidin-2-amine scaffold will bind to the active site of a kinase, guiding the synthesis of more potent inhibitors. nih.govnih.gov

Development of N-(4-fluorophenyl)pyrimidin-2-amine Analogs as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological environment. They are invaluable tools for studying protein function and validating potential drug targets. nih.gov Analogs of N-(4-fluorophenyl)pyrimidin-2-amine have been developed as chemical probes due to the scaffold's ability to be readily modified to incorporate reporter tags or reactive groups without losing binding affinity.

The development of a high-quality chemical probe requires several key characteristics:

Potency: The probe should bind to its target with high affinity, typically in the nanomolar range.

Selectivity: It should exhibit high selectivity for the target protein over other related proteins to avoid off-target effects.

Cell Permeability: To be useful in cellular studies, the probe must be able to cross the cell membrane. nih.gov

Mechanism of Action: The mode of interaction with the target should be well-characterized.

Application in Target Validation and Elucidation of Novel Biological Mechanisms

Once developed, chemical probes based on the N-(4-fluorophenyl)pyrimidin-2-amine scaffold can be used to validate the role of a specific protein in a disease process. nih.gov By selectively inhibiting or activating a target protein in cellular or animal models, researchers can observe the resulting phenotypic changes and confirm whether the protein is a viable therapeutic target.

These probes are also instrumental in elucidating novel biological mechanisms. For example, a selective kinase inhibitor probe can be used to identify the downstream signaling pathways regulated by that kinase. This can be achieved by treating cells with the probe and then using techniques like phosphoproteomics to identify changes in protein phosphorylation.

Design of Derivatives for Specific Biological Applications (e.g., Kinase Probes, Antiproliferative Agents)

The N-(4-fluorophenyl)pyrimidin-2-amine scaffold has proven to be a particularly fruitful starting point for the design of kinase inhibitors and antiproliferative agents. The 2-aminopyrimidine (B69317) moiety is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many kinase inhibitors. nih.gov

Kinase Probes: Numerous kinase inhibitors have been developed based on the 2,4-diaminopyrimidine (B92962) core. For example, derivatives have been designed as inhibitors of Polo-like kinase 4 (PLK4), Focal Adhesion Kinase (FAK), Janus kinase 2 (JAK2), and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.govnih.govnih.gov The design of these inhibitors often involves modifying the substituents on the pyrimidine and phenyl rings to achieve high potency and selectivity for the target kinase.

Antiproliferative Agents: Due to the central role of kinases in cell proliferation, many kinase inhibitors based on the N-(4-fluorophenyl)pyrimidin-2-amine scaffold exhibit antiproliferative activity against cancer cell lines. For instance, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been developed as potent anti-thyroid cancer agents that inhibit FAK. nih.gov Similarly, Ponatinib-based N-phenylpyrimidine-2-amine derivatives have been designed as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma. nih.gov

Below is a table summarizing the activity of some N-(4-fluorophenyl)pyrimidin-2-amine derivatives and related compounds:

Compound/Derivative ClassTargetBiological ActivityResearch Focus
2,4-diarylaminopyrimidine hydrazonesFAKPotent anti-thyroid cancer agents.Antiproliferative Agents
Ponatinib-based N-phenylpyrimidine-2-amine derivativesFGFR4Selective inhibitors for hepatocellular carcinoma.Kinase Probes, Antiproliferative Agents
4-(2-furanyl)pyrimidin-2-aminesJAK2Potent and selective inhibitors.Kinase Probes
Aminopyrimidine core derivativesPLK4Potent inhibitors with good drug-like properties.Kinase Probes, Antiproliferative Agents

Q & A

Q. Advanced Research Focus

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorometric assays for kinase or cholinesterase activity, using substrates like ATP or acetylthiocholine .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., leukemia K562) to assess IC₅₀ values .
    Dose-response curves and molecular docking (e.g., AutoDock Vina) help correlate activity with structural features like fluorine substitution .

How are structure-activity relationship (SAR) studies designed to optimize pyrimidine-based compounds for therapeutic applications?

Q. Advanced Research Focus

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) using MOE or Schrödinger software .
  • In silico ADMET : Predict bioavailability and toxicity with SwissADME or ProTox-II .
    Case study: Fluorine at the 4-position increases lipophilicity (logP) and improves blood-brain barrier penetration in neuroactive compounds .

What challenges arise in crystallographic refinement of N-(4-fluorophenyl)pyrimidin-2-amine, and how are they addressed?

Q. Advanced Research Focus

  • Disorder in flexible groups : Anisotropic refinement and partial occupancy modeling for rotating moieties (e.g., methyl or methoxy groups ).
  • Hydrogen bonding networks : SHELXL’s DFIX command restrains N–H⋯O/N distances to match neutron diffraction data .
  • Twinned crystals : Use PLATON’s TWINABS to deconvolute overlapping diffraction patterns .

How can polymorphism in N-(4-fluorophenyl)pyrimidin-2-amine derivatives be controlled during crystallization?

Q. Advanced Research Focus

  • Solvent screening : Use high-polarity solvents (e.g., DMSO) to favor thermodynamically stable polymorphs .
  • Seeding : Introduce pre-formed crystals of the desired polymorph during nucleation.
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions reduces kinetic polymorph formation .

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